Home > Products > Screening Compounds P121401 > antenna polypeptide, bacterial
antenna polypeptide, bacterial - 116326-62-6

antenna polypeptide, bacterial

Catalog Number: EVT-1509738
CAS Number: 116326-62-6
Molecular Formula: C20H24BN5O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound "antenna polypeptide, bacterial" refers to a class of proteins found in various bacteria that play a crucial role in photosynthesis by capturing light energy. These polypeptides are integral components of the light-harvesting complexes, which are essential for converting light energy into chemical energy. The antenna polypeptides are typically associated with reaction centers in photosynthetic bacteria, facilitating efficient energy transfer.

Source

Antenna polypeptides are predominantly sourced from photosynthetic bacteria, such as Rhodobacter capsulatus and Rhodobacter sphaeroides. These organisms utilize these proteins to optimize light absorption and enhance the efficiency of photosynthesis under varying light conditions. The polypeptides have been extensively studied for their structural and functional properties, providing insights into their roles in the photosynthetic machinery.

Classification

Antenna polypeptides can be classified based on their structural characteristics and functional roles within the light-harvesting complexes. The primary classifications include:

  • Light-Harvesting Complex I (LH1): Composed of α and β polypeptides that form a core structure.
  • Light-Harvesting Complex II (LH2): Typically consists of multiple antenna polypeptides that surround the reaction center.
Synthesis Analysis

Methods

The synthesis of antenna polypeptides involves several methods, including recombinant DNA technology and peptide synthesis techniques. The production often starts with cloning the genes encoding these polypeptides into expression vectors, followed by transformation into host organisms like Escherichia coli.

Technical Details

  1. Gene Cloning: The genes coding for antenna polypeptides are amplified using polymerase chain reaction and cloned into suitable vectors.
  2. Expression: The recombinant plasmids are transformed into bacterial hosts, where they are induced to express the target proteins.
  3. Purification: The expressed proteins are purified using affinity chromatography or other purification techniques to obtain high-purity antenna polypeptides for further analysis.
Molecular Structure Analysis

Structure

The molecular structure of antenna polypeptides typically features a combination of alpha helices and beta sheets, contributing to their stability and functionality. These proteins often form oligomeric structures that enhance their light-harvesting capabilities.

Data

For example, studies have shown that the antenna polypeptide complex in Rhodobacter sphaeroides consists of multiple subunits arranged in a specific spatial configuration that maximizes photon capture efficiency. The three-dimensional structures can be elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions

Antenna polypeptides participate in several key chemical reactions during photosynthesis, primarily involving the transfer of energy from absorbed photons to the reaction center.

Technical Details

  1. Photon Absorption: Upon absorbing light, the antenna complex undergoes conformational changes that facilitate energy transfer.
  2. Energy Transfer: The absorbed energy is transferred through excitonic coupling between chlorophyll molecules within the antenna complex to the reaction center, where it is converted into chemical energy.
Mechanism of Action

Process

The mechanism of action for antenna polypeptides revolves around their ability to capture light energy efficiently and transfer it to the reaction center.

Data

  1. Excitation Transfer: When photons hit the antenna complex, they excite electrons in chlorophyll molecules.
  2. Energy Funnel: The structure of the antenna facilitates a funneling effect, directing energy towards the reaction center with minimal loss.
  3. Charge Separation: At the reaction center, this energy initiates charge separation, leading to electron transport chains that ultimately generate adenosine triphosphate and nicotinamide adenine dinucleotide phosphate.
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Antenna polypeptides generally have molecular weights ranging from 20 kDa to 50 kDa depending on their specific type and structure.
  • Solubility: They are typically soluble in aqueous environments due to their hydrophilic regions.

Chemical Properties

  • Stability: Antenna polypeptides exhibit stability under physiological conditions but may denature under extreme temperatures or pH levels.
  • Interactions: They engage in specific interactions with pigments (like chlorophyll) and other proteins within the photosynthetic apparatus.
Applications

Scientific Uses

Antenna polypeptides have significant applications in various scientific fields:

  • Biotechnology: They are used in bioengineering efforts aimed at enhancing photosynthetic efficiency in crops.
  • Synthetic Biology: Researchers explore these proteins for designing artificial photosynthetic systems that could lead to sustainable energy solutions.
  • Biophysics: Studies on antenna complexes contribute to understanding fundamental principles of energy transfer processes at a molecular level.
Structural Characterization of Bacterial Antenna Polypeptides

Primary Structure Analysis of Core Antenna Polypeptides

Conserved Domains and Transmembrane Regions

Bacterial antenna polypeptides exhibit conserved structural features enabling efficient light harvesting. These proteins typically contain a central hydrophobic domain of 20–30 amino acids that forms a transmembrane α-helix, anchoring the polypeptide within the photosynthetic membrane [1] [9]. The N- and C-terminal domains display greater variability and participate in pigment binding and complex assembly. Conserved Domain Database (CDD) analyses reveal that antenna polypeptides from purple bacteria (Rhodospirillaceae) share signature motifs with light-harvesting complexes in oxygenic photosynthetic organisms, suggesting evolutionary optimization for energy transfer [2] [6]. Transmembrane domains function not only as structural anchors but also mediate protein sorting within membranes—longer hydrophobic segments target proteins to the cytoplasmic membrane, while shorter segments retain them in internal compartments [9].

Table 1: Conserved Features in Bacterial Antenna Polypeptides

Bacterial FamilyCore PolypeptideSize (kDa)Transmembrane Domain LengthKey Conserved Motifs
RhodospirillaceaeLH1-α5.5-6.022-25 residuesAxxHxHis, YxW
RhodospirillaceaeLH1-β5.5-6.520-24 residuesGxGxH, RxLxW
ChloroflexaceaeCsmA5.715-18 residuesKxKxH, WxH
ChlorobiaceaeCsmA6.216-20 residuesTxAxH, WxW

Role of Aromatic Amino Acids in Spectral Tuning

Aromatic residues (tryptophan, tyrosine, phenylalanine) are strategically positioned within antenna polypeptides to modulate energy absorption and transfer. Specific clusters in the C-terminal domain serve as spectral fingerprints that differentiate B880 (strong CD signal), B870 (weak CD), and B800-850 complexes in purple bacteria [1] [8]. In Ectothiorhodospira halochloris, tryptophan residues at positions 35 and 45 of the β-polypeptide create π-π stacking interactions with bacteriochlorophyll (BChl) macrocycles, red-shifting absorption maxima by 10–15 nm [8]. Mutational studies confirm that replacing aromatic residues with alanine disrupts exciton coupling and reduces energy transfer efficiency by 30–50%, underscoring their role in optimizing spectral overlap between donor and acceptor pigments [1].

Table 2: Aromatic Residue Conservation in Antenna Complexes

Complex TypePolypeptideCritical ResiduesFunction in Spectral Tuning
B880 (Core)α-subunitTrp⁴⁵, Tyr⁴⁸BChl a Qy shift to 880 nm
B800-850β-subunitPhe⁴⁰, Trp⁴⁴Stabilizes B850 BChl dimer
ChlorosomeCsmATrp⁷, Trp¹⁵Baseplate BChl a coordination

Tertiary and Quaternary Organization in Light-Harvesting Complexes

α/β Subunit Interactions in Purple Bacteria

The fundamental structural unit in purple bacterial antenna systems is an α/β heterodimer that coordinates BChl molecules. In Rhodospirillum rubrum, these heterodimers assemble into circular B880 complexes with α₂β₂ stoichiometry, driven by transmembrane helix interactions and cytoplasmic domain contacts [1] [8]. Cross-linking studies in Rhodopseudomonas viridis reveal salt bridges between α-Asp²⁴ and β-Arg³⁰ that stabilize the complex [8]. High-resolution cryo-EM structures demonstrate that cyclic arrangements of α₂β₂ units form closed rings in Rhodobacter sphaeroides (containing 16 αβ pairs) versus open arcs in Chromatium vinosum (12 αβ pairs), explaining differences in energy transfer efficiency between species [1].

Bacteriochlorophyll-Binding Motifs and Histidine Coordination

BChl coordination is mediated primarily by conserved histidine residues within transmembrane helices. In purple bacteria, the α-His³⁰ and β-His³⁰ residues serve as axial ligands to Mg²⁺ in B880 BChl a, positioning the pigments perpendicular to the membrane plane [1] [8]. Chlorosome baseplates employ a distinct mechanism: CsmA proteins in Chloroflexus aurantiacus coordinate BChl a via a central His²¹ residue, with Trp⁷ and Trp¹⁵ forming a hydrophobic pocket that tunes absorption to 790–808 nm [5] [10]. Pigment-polypeptide interactions extend beyond coordination bonds; carotenoids penetrate between BChl macrocycles, preventing photodamage while enabling energy transfer from carotenoid S₂ states to BChl Qx states [1].

Comparative Structural Studies Across Bacterial Families

Rhodospirillaceae vs. Chloroflexaceae Antenna Systems

Rhodospirillaceae employ a hierarchical antenna system: core LH1 complexes directly associated with reaction centers are surrounded by peripheral LH2 complexes [1] [3]. Core complexes contain multiple chemically distinct polypeptides—Chromatium vinosum LH1 uses three polypeptides (2α, β₁, β₂), while Ectothiorhodospira species utilize four (α₁, α₂, β₁, β₂) [1]. In contrast, Chloroflexaceae lack peripheral complexes and instead deploy massive chlorosomes as primary antennae. Chloroflexus chlorosomes contain a single BChl c homolog (8-ethyl,12-methyl) esterified with stearol, forming lamellar aggregates with 3.4 nm spacing, wider than in Chlorobiaceae due to longer esterifying alcohols [5] [10]. Energy transfer pathways differ fundamentally: Chloroflexi funnel energy from chlorosomes to membrane-embedded B808-866 complexes and type-II reaction centers, while Rhodospirillaceae transfer directly from LH2 to LH1 to type-II reaction centers [3] [5].

Table 3: Antenna System Comparison Across Bacterial Families

FeatureRhodospirillaceaeChloroflexaceaeChlorobiaceae
Antenna TypeLH1/LH2 complexesChlorosomes + B808-866Chlorosomes + FMO
Reaction CenterType IIType IIType I
Core Polypeptidesα/β heterodimersCsmA baseplateCsmA baseplate
BChl Typesa (LH1), a/b (LH2)c (chlorosome), a (core)c/d/e (chlorosome), a (FMO)
Pigment:Protein Ratio4–6 BChl per αβ dimer250,000 BChl per chlorosome200,000 BChl per chlorosome
Carotenoid RolePhotoprotectionPhotoprotection + light harvestingLight harvesting in low light

Chlorosome Baseplate Architecture in Green Sulfur Bacteria

The chlorosome baseplate serves as the critical interface between BChl c/d/e aggregates and the reaction center. Cryo-electron tomography reveals a crystalline lattice in Chlorobaculum tepidum composed of CsmA dimers, each binding a BChl a molecule via His²⁰ [5] [7] [10]. Baseplate architecture differs significantly between phyla: Chloroflexi exhibit a monolayer lattice with 2.2 nm spacing, while Chlorobi form tighter arrays (1.8 nm spacing) optimized for energy transfer to the water-soluble FMO protein [5] [10]. Chlorobium phaeovibrioides (BChl e-containing) organizes pigments into small randomly oriented lamellar domains, enhancing absorption of polarized light at depth, whereas Chloroflexus aurantiacus accommodates fivefold higher carotenoid content through wider lamellar spacing (3.4 nm vs. 2.0–2.4 nm in Chlorobi), providing photoprotection under high-light conditions [5] [7].

Table 4: Chlorosome Baseplate Characteristics in Green Bacteria

ParameterChloroflexaceaeChlorobiaceae
Baseplate ProteinCsmA (5.7 kDa)CsmA (6.2 kDa)
Lattice ArrangementParacrystalline monolayerHexagonal crystalline array
BChl Coordination SiteHis²¹His²⁰ (C. tepidum)
Lamellar Spacing3.2–3.4 nm2.0–2.4 nm
Carotenoid:BChl RatioUp to 1:2 (high light)~1:10 (C. tepidum)
Linker to RCB808-866 complexFenna-Matthews-Olson protein

Compound Names Mentioned: Bacteriochlorophyll a, Bacteriochlorophyll b, Bacteriochlorophyll c, Bacteriochlorophyll d, Bacteriochlorophyll e, α-carotene, β-carotene, γ-carotene, chlorobactene, isorenieratene, β-isorenieratene, lycopene, rhodopin, spirilloxanthin, quinones (menaquinone-10), CsmA protein, LH1-α polypeptide, LH1-β polypeptide, LH2-α polypeptide, LH2-β polypeptide, Fenna-Matthews-Olson protein, B808-866 complex.

Properties

CAS Number

116326-62-6

Product Name

antenna polypeptide, bacterial

Molecular Formula

C20H24BN5O4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.